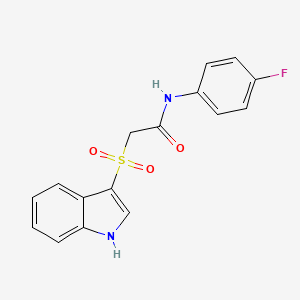

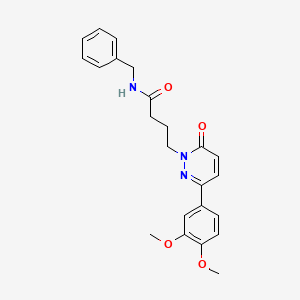

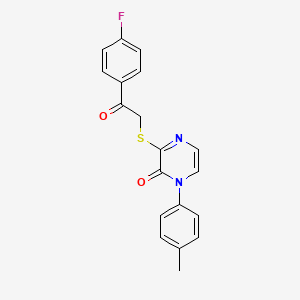

![molecular formula C18H12F3N3O2S B2551024 2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide CAS No. 899958-72-6](/img/structure/B2551024.png)

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" is a novel molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as sulfonamides, pyrazolines, and acetamides, which are known for their wide range of bioactivities, including enzyme inhibition and antimicrobial properties .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, starting from basic precursors like benzoic acid, which is converted into intermediates such as ethyl benzoate and benzohydrazide, and then further transformed into the desired sulfanyl acetamide derivatives . The synthesis of polyfluoro substituted pyrazoline type sulfonamides, as mentioned in one of the papers, includes the use of NMR and HRMS spectra for structure elucidation, indicating the complexity and the detailed analytical approach required for such compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various spectroscopic techniques. For instance, the crystal structures of some sulfanyl acetamides show a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular hydrogen bonding stabilizing this conformation . The presence of fluorine atoms in the structure affects the chemical shifts and splitting patterns in NMR spectra, which is crucial for understanding the molecular structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are characterized by their specificity and the need for controlled conditions. For example, the reaction of a phenyl-1,3,4-oxadiazol-2-thiol with different N-alkyl/aryl substituted 2-bromoacetamide requires the presence of DMF and sodium hydride . The reactivity of these compounds can be inferred to be sensitive to the substituents and the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds are influenced by their molecular structure. The presence of multiple fluorine atoms is likely to affect the lipophilicity, electronic distribution, and potential interactions with biological targets . The antimicrobial and hemolytic activities of these compounds suggest that they interact effectively with microbial cells, and their toxicity profiles vary depending on the specific substituents and structure .

Applications De Recherche Scientifique

Anticancer Potential

One study explored the synthesis of sulfonamide derivatives with various moieties, including the related structural framework of the compound of interest. These compounds were evaluated for their anticancer activity against breast and colon cancer cell lines. Notably, one derivative showed potent efficacy against breast cancer cell lines, underscoring the potential of these compounds in cancer treatment research (Ghorab et al., 2015).

Analytical Chemistry Applications

Another study focused on the thermal degradation of modafinil and related compounds, including derivatives similar to the compound , during gas chromatography-mass spectrometry analysis. This research provides valuable insights into the analytical challenges and considerations when studying fluorinated compounds and their degradation products (Dowling et al., 2017).

Coordination Chemistry

The synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives were studied, highlighting the influence of hydrogen bonding on self-assembly processes and antioxidant activity. This research indicates the relevance of such compounds in developing coordination complexes with potential antioxidant applications (Chkirate et al., 2019).

Antimicrobial Research

Research into novel thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing a biologically active sulfonamide moiety, similar in structural complexity to the compound , has shown promising results in antimicrobial evaluation, suggesting potential applications in developing new antimicrobial agents (Darwish et al., 2014).

Quantum Chemical Insight

A study provided quantum chemical insights into the molecular structure, NBO analysis, and spectroscopic properties of a novel anti-COVID-19 molecule, highlighting the importance of such compounds in the design and development of antiviral drugs (Mary et al., 2020).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3O2S/c19-12-6-5-11(9-14(12)21)24-8-7-22-17(18(24)26)27-10-16(25)23-15-4-2-1-3-13(15)20/h1-9H,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMKTCAGUKCALG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

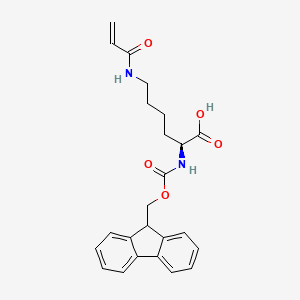

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2550946.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2550949.png)

![5-methyl-N-(1-phenylethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2550955.png)

![7-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2550956.png)